(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecule “(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid” has three chiral centers, indicated by the 1S, 2S, and 3R in its name. The S and R notations refer to the orientation of the chiral centers, with S representing counterclockwise and R representing clockwise orientation . The numbers preceding the configuration indicate the position of the chiral centers in the molecule .Scientific Research Applications
Synthesis Techniques
The research on (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid has primarily focused on its synthesis techniques. For instance, Chang et al. (2018) described short gram-scale syntheses of both enantiomers of this compound, showcasing a sequence that includes highly endo-selective [2 + 2]-photocycloaddition reactions followed by a fully regioselective ring opening/Hofmann rearrangement/nitrogen protection protocol (Chang et al., 2018). Similarly, Gauzy et al. (2004) detailed the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, starting from a chiral bicyclic compound perceived as a chiral uracil equivalent (Gauzy et al., 2004).
Radiochemistry and Imaging
In radiochemistry, (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid plays a role in the synthesis of imaging agents. McConathy et al. (2003) discussed an improved synthesis of the precursor of anti-[18F]FACBC, a non-natural amino acid promising for tumor imaging with positron emission tomography (McConathy et al., 2003).
Peptide Synthesis and Structural Studies
Research has also focused on incorporating this amino acid into peptides and studying their structures. Izquierdo et al. (2005) and (2002) explored the stereoselective synthesis of free amino acid (+)-1 and its incorporation into highly rigid beta-peptides, revealing the structure-promoting ability of the cyclobutane ring in these molecules (Izquierdo et al., 2005), (Izquierdo et al., 2002).
Conformational Studies
The compound has been studied for its conformational properties as well. Fernandes et al. (2010) investigated the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, finding a preference for folding into a well-defined 12-helical conformation (Fernandes et al., 2010).
properties
IUPAC Name |
(1S,2S,3R)-2-amino-3-hydroxycyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3+,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBSCHJNFKMTR-NUNKFHFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]1O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666387 | |
Record name | (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
349102-18-7 | |
Record name | (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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